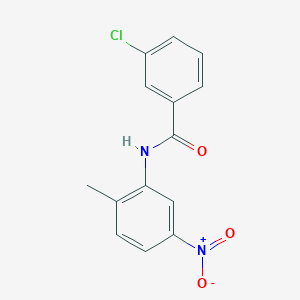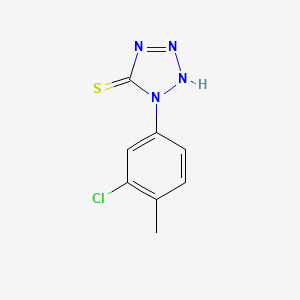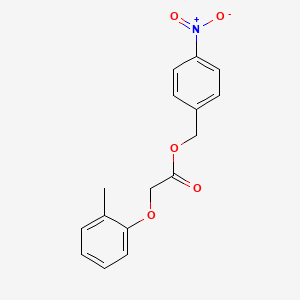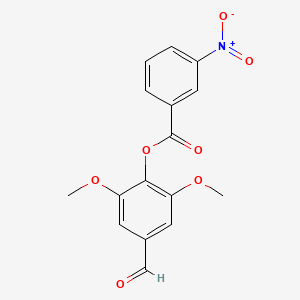![molecular formula C11H14N4O2 B5869110 ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate](/img/structure/B5869110.png)
ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate, also known as DMPA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMPA is a heterocyclic compound that contains a triazole ring and a pyrimidine ring. It has been found to exhibit various biological activities, including antitumor, antiviral, and antibacterial properties. In
Mécanisme D'action
The mechanism of action of ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate is not fully understood. However, studies have suggested that this compound may exert its biological activities by inhibiting specific enzymes or pathways. For example, this compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death. This compound has also been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and proliferation.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. For example, this compound has been found to induce apoptosis, a type of programmed cell death, in cancer cells. This compound has also been found to inhibit cell proliferation and migration. In addition, this compound has been found to modulate the immune response by increasing the production of cytokines. This compound has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate in lab experiments is its broad range of biological activities. This compound can be used to study various biological processes, including cell proliferation, apoptosis, and immune response. Another advantage of using this compound is its relative ease of synthesis. This compound can be synthesized in a few steps using readily available starting materials. However, one limitation of using this compound is its low solubility in water. This can make it difficult to prepare solutions of this compound for use in experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate. One area of research is the optimization of the synthesis method to improve the yield and purity of this compound. Another area of research is the elucidation of the mechanism of action of this compound. Understanding the mechanism of action of this compound can provide insights into its biological activities and potential therapeutic applications. Another area of research is the development of this compound derivatives with improved solubility and biological activity. Finally, future research can focus on the in vivo efficacy and toxicity of this compound in animal models. This can provide important information on the potential use of this compound as a therapeutic agent.
Méthodes De Synthèse
The synthesis of ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate involves the reaction of 2-amino-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine with ethyl chloroacetate in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution to yield this compound as the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
Applications De Recherche Scientifique
Ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate has been found to exhibit various biological activities, making it a promising candidate for scientific research. One of the most notable applications of this compound is its antitumor activity. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to exhibit antiviral activity against HIV-1 and herpes simplex virus type 1. In addition, this compound has antibacterial activity against gram-positive and gram-negative bacteria.
Propriétés
IUPAC Name |
ethyl 2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-4-17-10(16)6-9-13-11-12-7(2)5-8(3)15(11)14-9/h5H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDDDZPTSZOSLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN2C(=CC(=NC2=N1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24785848 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5869029.png)


![5-isopropyl-N'-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-3-thiophenecarbohydrazide](/img/structure/B5869062.png)


![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5869087.png)


![methyl 4-{2-[(4-acetylphenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5869113.png)
![methyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5869119.png)

![3-[(4-bromobenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B5869127.png)
![7-(difluoromethyl)-5-phenyl-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5869136.png)
